2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of a dioxane ring and a difluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,6-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2,6-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxyacetic acid derivatives, while reduction can produce difluorophenoxyethanol derivatives.
Scientific Research Applications
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: A precursor in the synthesis of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane, known for its use in polymer production.
2,6-Difluorostyrene: Another fluorinated compound with applications in polymer chemistry and materials science.
2,6-Difluoroaniline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the combination of the difluorophenoxy group and the dioxane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-9-3-1-4-10(14)12(9)17-8-5-11-15-6-2-7-16-11/h1,3-4,11H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPGCLSJQHQLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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